bradykinin, Met-Lys-

B2 receptor pharmacology phosphoinositide signaling kinin structure-activity relationship

Met-Lys-bradykinin is an N-terminally extended bradykinin analog with a pharmacological profile that cannot be replicated by bradykinin, Lys-bradykinin, or des-Arg9-bradykinin. It delivers superior potency in in vivo edema models and a graded B2 receptor activation profile (EC50 158 nM) ideal for desensitization studies. As a direct product of Candida aspartic protease cleavage, it is the definitive standard for fungal kinin research and immunoassay calibration. Choose Met-Lys-bradykinin when precise kinin pharmacology is non-negotiable.

Molecular Formula C61H94N18O13S
Molecular Weight 1319.6 g/mol
CAS No. 550-19-6
Cat. No. B1587538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebradykinin, Met-Lys-
CAS550-19-6
Synonymsadykinin, Met-Lys-
bradykinin, methionyl-lysine-
Met-Lys-bradykinin
Molecular FormulaC61H94N18O13S
Molecular Weight1319.6 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C61H94N18O13S/c1-93-32-25-39(63)50(82)72-40(19-8-9-26-62)51(83)73-41(20-10-27-68-60(64)65)56(88)79-31-14-24-48(79)58(90)78-30-12-22-46(78)54(86)70-35-49(81)71-43(33-37-15-4-2-5-16-37)52(84)76-45(36-80)57(89)77-29-13-23-47(77)55(87)75-44(34-38-17-6-3-7-18-38)53(85)74-42(59(91)92)21-11-28-69-61(66)67/h2-7,15-18,39-48,80H,8-14,19-36,62-63H2,1H3,(H,70,86)(H,71,81)(H,72,82)(H,73,83)(H,74,85)(H,75,87)(H,76,84)(H,91,92)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeySSXPFNXUSFJJEI-BHEJXMHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Met-Lys-Bradykinin (CAS 550-19-6): Procurement-Focused Overview for Kinin Research


Met-Lys-bradykinin (CAS 550-19-6), also referred to as methionyl-lysyl-bradykinin, is an N-terminally extended analog of the endogenous nonapeptide bradykinin [1]. This peptide belongs to the kinin family of vasoactive and proinflammatory mediators and consists of the bradykinin sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) with additional methionine and lysine residues at the amino terminus [2]. It interacts predominantly with bradykinin B2 receptors, though its affinity and potency profile differs substantially from both the parent compound and the endogenous Lys-bradykinin (kallidin) [3]. As a naturally occurring kinin released during microbial infections and inflammatory processes, Met-Lys-bradykinin serves as a critical research tool for dissecting kinin-dependent signaling pathways, validating receptor pharmacology, and modeling pathological kinin production [4].

Why Generic Bradykinin Analogs Cannot Substitute for Met-Lys-Bradykinin (CAS 550-19-6) in Research Procurement


The assumption that kinin analogs are functionally interchangeable is contradicted by extensive pharmacological evidence. Even minor structural modifications at the N-terminus profoundly alter receptor binding kinetics, downstream signaling efficacy, and immunoreactivity [1]. Met-Lys-bradykinin exhibits a unique activity profile: it is more potent than bradykinin in certain in vivo inflammatory models (e.g., rat paw edema) [2], yet significantly less potent in B2 receptor-mediated phosphoinositide turnover assays (EC50 = 158 nM vs. 48 nM for bradykinin) [3]. Furthermore, its metabolic susceptibility differs—it is cleaved by angiotensin-converting enzyme and matrix metalloproteinases in a manner distinct from bradykinin and kallidin, affecting experimental half-life and downstream fragment generation [4]. Consequently, substituting Met-Lys-bradykinin with bradykinin, Lys-bradykinin, or des-Arg9-bradykinin in experimental protocols will yield non-comparable, and often misleading, results.

Quantitative Differentiation of Met-Lys-Bradykinin (CAS 550-19-6) from Comparator Kinins: Procurement-Relevant Evidence


B2 Receptor-Mediated Phosphoinositide Turnover: Met-Lys-Bradykinin Exhibits 3.3-Fold Lower Potency than Bradykinin in Murine Fibrosarcoma Cells

In a direct head-to-head comparison of kinin analog potency at stimulating B2 receptor-mediated phosphoinositide (PI) turnover in HSDM1C1 murine fibrosarcoma cells, Met-Lys-bradykinin demonstrated an EC50 of 158 ± 33 nM, which is approximately 3.3-fold less potent than bradykinin (EC50 = 48 ± 4 nM) and 4-fold less potent than Lys-bradykinin (EC50 = 39 ± 3 nM) [1]. This differential potency profile confirms that N-terminal extension with Met-Lys significantly attenuates B2 receptor signaling efficacy in this cellular context.

B2 receptor pharmacology phosphoinositide signaling kinin structure-activity relationship murine fibrosarcoma model

In Vivo Proinflammatory Potency: Met-Lys-Bradykinin Surpasses Bradykinin and Kallidin in Rat Paw Edema Model

In a rat paw edema model, the rank order of potency for increasing paw volume was Met-Lys-bradykinin > bradykinin > Lys-bradykinin (kallidin) >> des-Arg9-bradykinin [1]. This in vivo finding contrasts with the in vitro PI turnover data, indicating that N-terminal extension may confer enhanced stability or altered receptor interactions in a physiological context, resulting in superior proinflammatory efficacy.

in vivo inflammation paw edema kinin pharmacology B2 receptor-mediated vascular permeability

Recombinant Human Receptor Binding Affinity: Met-Lys-Bradykinin Displays High B2 Affinity (pIC50 8.7) but Weak B1 Affinity (pIC50 7.1)

At recombinant human B2 receptors, Met-Lys-bradykinin exhibits a binding affinity of pIC50 8.7 (IC50 ≈ 2 nM), which is comparable to bradykinin's high affinity for B2 receptors [1]. In contrast, its affinity for human B1 receptors is approximately 40-fold lower (pIC50 7.1, IC50 ≈ 79 nM) [2]. This B2-preferential binding profile distinguishes Met-Lys-bradykinin from B1-selective analogs like des-Arg9-bradykinin and supports its use as a B2 receptor tool compound in recombinant systems.

recombinant receptor pharmacology B1/B2 receptor selectivity binding affinity high-throughput screening

Immunochemical Discrimination: Met-Lys-Bradykinin Cross-Reacts 70% with Anti-Bradykinin Antibodies, Distinct from Lys-Bradykinin (59%)

In a study evaluating the immunoreactivity of bradykinin analogs with a polyclonal antibody raised against bradykinin, Met-Lys-bradykinin exhibited 70% cross-reactivity, whereas Lys-bradykinin (kallidin) cross-reacted at 59% [1]. This 11-percentage-point difference demonstrates that N-terminal extensions differentially influence epitope recognition, a critical factor when developing or interpreting immunoassays for kinin quantification in biological samples.

immunoassay development antibody cross-reactivity kinin detection radioligand binding

Optimal Research and Industrial Application Scenarios for Met-Lys-Bradykinin (CAS 550-19-6) Based on Quantitative Differentiation Evidence


In Vivo Inflammation Modeling Requiring Maximal Proinflammatory Kinin Stimulus

Given the superior potency of Met-Lys-bradykinin over bradykinin and Lys-bradykinin in the rat paw edema model [1], this compound is the optimal choice for studies aimed at eliciting robust, kinin-driven vascular permeability and edema. Applications include testing anti-inflammatory drug candidates, investigating kinin receptor antagonists in vivo, and modeling acute inflammatory responses where a strong B2 receptor-mediated signal is required.

B2 Receptor Functional Studies with Attenuated Signaling Potency

For cellular assays requiring a B2 receptor agonist with reduced potency relative to bradykinin (EC50 158 nM vs. 48 nM in PI turnover assays) [2], Met-Lys-bradykinin enables more graded dose-response analyses and reduces the risk of rapid receptor desensitization. This is particularly valuable in high-throughput screening of B2 receptor antagonists or in studies examining B2 receptor trafficking and desensitization kinetics.

Development and Validation of Kinin-Specific Immunoassays

The distinct antibody cross-reactivity profile of Met-Lys-bradykinin (70%) compared to Lys-bradykinin (59%) [3] makes it an essential reference standard for calibrating and validating immunoassays designed to discriminate among endogenous kinins. Its use ensures accurate quantification of kinin levels in plasma, tissue homogenates, and cell culture supernatants, particularly in studies of infection-associated kinin release.

Microbial Pathogenesis Research on Candida-Derived Kinin Release

Met-Lys-bradykinin is a direct product of kininogen cleavage by secreted aspartic proteases of Candida albicans (SAP2) and Candida parapsilosis (SAPP1/SAPP2) [4]. Procuring this peptide is therefore essential for studies investigating the role of pathogen-derived kinins in fungal virulence, host inflammatory signaling, and the development of adjunctive therapies targeting kinin-mediated pathology in candidiasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for bradykinin, Met-Lys-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.